molecular formula C7H7Br2NO B1268162 2,6-Dibromo-4-methoxyaniline CAS No. 95970-05-1

2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162
CAS No.: 95970-05-1
M. Wt: 280.94 g/mol
InChI Key: JIZVMILRYBKPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-methoxyaniline: is an organic compound with the molecular formula C7H7Br2NO . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dibromo-4-methoxyaniline involves the bromination of 4-methoxyaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and adding bromine slowly to avoid over-bromination. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and hydrogen peroxide in an aqueous medium, which provides a high yield and purity of the product. This method is environmentally friendly and reduces the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

    Oxidation Products: Quinones or other oxidized derivatives can be obtained.

Scientific Research Applications

2,6-Dibromo-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxyaniline depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The bromine atoms and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 2,4-Dibromo-6-methoxyaniline
  • 2,6-Dibromoaniline
  • 4-Bromo-2-methoxyaniline

Comparison: 2,6-Dibromo-4-methoxyaniline is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct chemical properties and reactivity. Compared to 2-Bromo-4-methoxyaniline, the additional bromine atom in the 2,6 position increases the compound’s reactivity in substitution and coupling reactions. Similarly, the presence of the methoxy group at the 4 position differentiates it from 2,6-Dibromoaniline, providing additional sites for chemical interactions .

Properties

IUPAC Name

2,6-dibromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVMILRYBKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337470
Record name 2,6-Dibromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95970-05-1
Record name 2,6-Dibromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95970-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-methoxyaniline
Reactant of Route 6
2,6-Dibromo-4-methoxyaniline
Customer
Q & A

Q1: What is the significance of the reaction described in the research paper?

A1: The research paper [] describes a synthetic method for producing 2-bromo-4-methoxyaniline from 2,6-dibromo-4-methoxyaniline using n-butyllithium. This is significant because it provides a simple and efficient route to a valuable chemical intermediate. 2-Bromo-4-methoxyaniline is used in the synthesis of various pharmaceutical and agrochemical compounds. This method offers an alternative to traditional approaches, potentially offering advantages in terms of yield, cost-effectiveness, and environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.